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Compound of Interest

Compound Name: Atto 465

Cat. No.: B1263097

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the fluorescent
dye Atto 465 in single-molecule imaging experiments. Atto 465, a derivative of Acriflavine, is a
versatile fluorophore well-suited for high-sensitivity detection due to its strong absorption, high
fluorescence quantum yield, and good photostability.[1][2][3] Its utility in single-molecule studies
stems from these favorable photophysical properties.[4][5]

Photophysical Properties of Atto 465

A summary of the key photophysical properties of Atto 465 is presented below. These
parameters are crucial for designing and interpreting single-molecule imaging experiments.
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Property Value Reference(s)

Absorption Maximum (A_abs ) 453 nm

Emission Maximum (A_fl_) 506 nm

Molar Extinction Coefficient
7.5 x10* M~cm~?
(e_max )

Fluorescence Quantum Yield

75%
(n_fl))
Fluorescence Lifetime (1_fl ) 5.0 ns
Stokes Shift 53 nm
Correction Factor (CFze0) 1.09
Correction Factor (CFz2so) 0.48

Biomolecule Labeling Protocols

Atto 465 is available with various reactive groups for covalent labeling of biomolecules. The
most common derivatives are the NHS-ester for targeting primary amines and the maleimide
for targeting free thiols.

Labeling Proteins with Atto 465 NHS-Ester

This protocol is suitable for labeling proteins with primary amines, such as the N-terminus or
the side chain of lysine residues.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS)

Atto 465 NHS-ester

Anhydrous, amine-free DMSO or DMF

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
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e Quenching Buffer: 1 M Tris-HCI, pH 8.0
o Gel filtration column (e.g., Sephadex G-25)
Protocol:

» Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of 2
mg/mL. Ensure the buffer is free of any amine-containing substances like Tris or glycine.

o Dye Preparation: Immediately before use, dissolve the Atto 465 NHS-ester in DMSO or DMF
to a concentration of 2 mg/mL.

o Labeling Reaction: Add a 2-fold molar excess of the reactive dye to the protein solution.
Incubate for 30-60 minutes at room temperature with gentle stirring.

» Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration
of 50-100 mM and incubate for 30 minutes.

 Purification: Separate the labeled protein from unreacted dye using a gel filtration column
equilibrated with a suitable storage buffer (e.g., PBS).

Labeling Proteins with Atto 465 Maleimide

This protocol is designed for labeling proteins with free sulfhydryl (thiol) groups, typically found
on cysteine residues.

Materials:

Protein of interest in a suitable buffer (e.g., PBS, pH 7.0-7.5)

Atto 465 maleimide

Anhydrous, amine-free DMSO or DMF

Reducing agent (optional, e.g., DTT or TCEP)

Gel filtration column (e.g., Sephadex G-25)

Protocol:
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e Protein Preparation: Dissolve the protein at 50-100 uM in a buffer at pH 7.0-7.5. If necessary,
reduce disulfide bonds by treating with a 10-fold molar excess of a reducing agent. If using
DTT, it must be removed by dialysis before labeling.

o Dye Preparation: Prepare a 10-20 mM stock solution of Atto 465 maleimide in DMSO or
DMF immediately before use.

o Labeling Reaction: Add a 10-20 molar excess of the reactive dye to the protein solution. Let
the reaction proceed for 2 hours at room temperature or overnight at 4°C in the dark.

 Purification: Separate the labeled protein from the unreacted dye using a gel filtration
column.

Labeling Oligonucleotides with Atto 465 NHS-Ester

This protocol is for labeling amino-modified oligonucleotides.

Materials:

Amino-modified oligonucleotide

0.2 M carbonate buffer, pH 8-9

Atto 465 NHS-ester

Anhydrous DMF

Dual HPLC purification is recommended for high purity.

Protocol:

e Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified
oligonucleotide in the carbonate buffer.

e Dye Preparation: Prepare a 5 mg/mL solution of Atto 465 NHS-ester in anhydrous DMF.

o Labeling Reaction: Add approximately 50 pL of the oligonucleotide solution to 30 pL of the
dye solution.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1263097?utm_src=pdf-body
https://www.benchchem.com/product/b1263097?utm_src=pdf-body
https://www.benchchem.com/product/b1263097?utm_src=pdf-body
https://www.benchchem.com/product/b1263097?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 Incubation: Incubate the reaction at room temperature for 2 hours with shaking.

» Purification: Purify the labeled oligonucleotide using dual HPLC to remove unlabeled
oligonucleotides and excess dye.

Single-Molecule Imaging Applications and Protocols

The high photostability and quantum yield of Atto 465 make it a suitable candidate for various
single-molecule imaging techniques.

Experimental Workflow for Single-Molecule Imaging
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Caption: General experimental workflow for single-molecule imaging experiments.

Stochastic Optical Reconstruction Microscopy (STORM)

While specific blinking buffers for Atto 465 in STORM have not been extensively documented,
a common starting point is to use a standard glucose oxidase-based oxygen scavenging
system with a thiol, which is known to induce blinking in many cyanine-based dyes.

Recommended Starting Protocol for STORM:

o Sample Preparation: Label the target molecule with Atto 465 and immobilize it on a
coverslip.

e Imaging Buffer:
o Buffer A: 50 mM Tris-HCI (pH 8.0), 10 mM NacCl

o Buffer B: Buffer A with 10% (w/v) glucose
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o GLOX Solution: 14 mg glucose oxidase and 50 L catalase in 200 pL of Buffer A.

o Final Imaging Buffer: To 1 mL of Buffer B, add 10 pL of GLOX solution and 10 pL of 1 M
MEA (mercaptoethylamine).

e Imaging:
o Use a high-power laser (e.g., 473 nm or 488 nm) to excite Atto 465 and induce blinking.
o Acquire a time series of images (typically thousands of frames) with a sensitive camera.
o Data Analysis:

o Use appropriate software to localize the single-molecule blinking events with sub-
diffraction precision.

o Reconstruct a super-resolved image from the localized positions.

Photoactivated Localization Microscopy (PALM)

PALM typically relies on photoactivatable or photoconvertible fluorescent proteins. While Atto
465 is not inherently photoactivatable, a derivative, Atto 465-p, has been shown to undergo
photoconversion upon high-energy light exposure, which could potentially be leveraged for
PALM-like imaging.

Single-Molecule Forster Resonance Energy Transfer
(smFRET)

Atto 465 can serve as a donor fluorophore in SmMFRET experiments when paired with a
suitable acceptor dye that has an absorption spectrum overlapping with Atto 465's emission.
Potential acceptors include dyes with absorption maxima in the 500-550 nm range.

SMFRET Experimental Design:
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Caption: Schematic of the single-molecule FRET process using Atto 465 as a donor.

Recommended Protocol for smFRET:

» Labeling: Label your molecule of interest with the Atto 465 donor and a suitable acceptor

dye at specific sites.
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e Immobilization: Immobilize the dual-labeled molecules on a passivated coverslip surface.
e Imaging:

o Use a TIRF or confocal microscope with a laser line appropriate for exciting Atto 465 (e.g.,
473 nm).

o Split the emission signal into two channels (donor and acceptor) using a dichroic mirror
and appropriate emission filters.

o Record the fluorescence intensity time traces for both channels.
e Data Analysis:

o Calculate the FRET efficiency for each single molecule over time using the intensities of
the donor (I_D) and acceptor (I_A): E=1_A/(I_D + |_A).

o Analyze the FRET efficiency distributions and time trajectories to study conformational
dynamics.

Conclusion

Atto 465 is a robust and versatile fluorescent dye with excellent photophysical properties for
single-molecule imaging. Its availability with different reactive groups allows for straightforward
labeling of a wide range of biomolecules. While specific, optimized protocols for advanced
techniques like STORM and smFRET using Atto 465 are still emerging in the literature, the
general protocols provided here serve as a solid starting point for researchers to develop and
fine-tune their single-molecule experiments. The continued development of novel imaging
strategies and buffer conditions will undoubtedly expand the utility of Atto 465 in unraveling
complex biological processes at the single-molecule level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Atto 465 for Single-Molecule Imaging: Application Notes
and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1263097#atto-465-for-single-molecule-imaging-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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